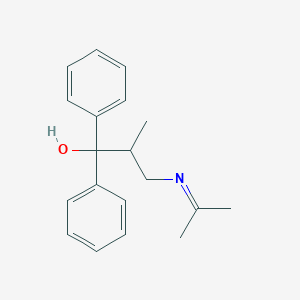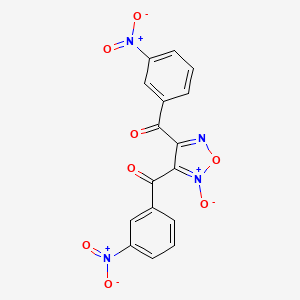
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane est un composé chimique appartenant à la classe des triazines. Les triazines sont des composés hétérocycliques contenant trois atomes d'azote dans un cycle à six chaînons. Ce composé particulier est caractérisé par la présence de trois groupes 3-chloropropanoyle liés au cycle triazine. Il est utilisé dans diverses réactions chimiques et trouve des applications dans différents domaines scientifiques.
Méthodes De Préparation
La synthèse du 1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane implique généralement la réaction de l'hexahydro-1,3,5-triazine avec le chlorure de 3-chloropropanoyle. La réaction est réalisée dans des conditions contrôlées pour assurer la formation sélective du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'utilisation de catalyseurs et de conditions de réaction optimisées pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane subit diverses réactions chimiques, notamment:
Réactions de substitution : Les atomes de chlore dans les groupes 3-chloropropanoyle peuvent être substitués par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, conduisant à la formation de divers états d'oxydation et de produits.
Hydrolyse : Le composé peut être hydrolysé pour former les acides carboxyliques correspondants et les dérivés de la triazine.
Les réactifs couramment utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants ou réducteurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment:
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, conduisant à des changements dans leur structure et leur fonction. Les voies impliquées dépendent de l'application spécifique et de la nature des molécules cibles .
Applications De Recherche Scientifique
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane peut être comparé à d'autres dérivés de la triazine, tels que:
1,3,5-Triacryloylhexahydro-1,3,5-triazine : Ce composé possède des groupes acrylate au lieu de groupes chloropropanoyle et est utilisé dans différentes applications.
1,3,5-Tris(2-hydroxyéthyl)-1,3,5-triazine : Ce dérivé possède des groupes hydroxyéthyle et est connu pour ses propriétés biocides.
Le caractère unique du this compound réside dans sa structure chimique spécifique, qui confère une réactivité et des applications distinctes par rapport aux autres dérivés de la triazine.
Propriétés
Numéro CAS |
20120-32-5 |
|---|---|
Formule moléculaire |
C12H18Cl3N3O3 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-[3,5-bis(3-chloropropanoyl)-1,3,5-triazinan-1-yl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H18Cl3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2 |
Clé InChI |
WCXJRMAQDBCAKU-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1C(=O)CCCl)C(=O)CCCl)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)
![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)
![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)

![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)
![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)

